molecular formula C8H8ClFN2O B14771303 6-Chloro-N-ethyl-3-fluoropicolinamide

6-Chloro-N-ethyl-3-fluoropicolinamide

Cat. No.: B14771303
M. Wt: 202.61 g/mol
InChI Key: MZOPRMLMHYVEMI-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-3-fluoropicolinamide is a chemical compound with the molecular formula C8H9ClFN2O It is a derivative of picolinamide, characterized by the presence of chlorine, ethyl, and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-ethyl-3-fluoropicolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropicolinic acid and 3-fluoroaniline.

    Amidation Reaction: The 6-chloropicolinic acid is reacted with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Ethylation: The resulting intermediate is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-3-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorine atom can be replaced by other groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

6-Chloro-N-ethyl-3-fluoropicolinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-3-fluoropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-ethyl-3-fluoropicolinamide: Characterized by the presence of chlorine, ethyl, and fluorine substituents.

    N-Ethyl-6-fluoropicolinamide: Lacks the chlorine substituent.

    6-Chloro-3-fluoropicolinamide: Lacks the ethyl substituent.

Uniqueness

This compound is unique due to the combination of chlorine, ethyl, and fluorine substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

6-chloro-N-ethyl-3-fluoropyridine-2-carboxamide

InChI

InChI=1S/C8H8ClFN2O/c1-2-11-8(13)7-5(10)3-4-6(9)12-7/h3-4H,2H2,1H3,(H,11,13)

InChI Key

MZOPRMLMHYVEMI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=N1)Cl)F

Origin of Product

United States

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